T-5224 is a synthetic small molecule studied for its potential therapeutic applications, particularly as an inhibitor of the c-Fos/activator protein-1 (AP-1) pathway. [] This pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. [] While T-5224 has shown promise in preclinical studies for conditions like rheumatoid arthritis, its detailed description and classification require further investigation. []
T-5224 is classified as an investigational drug and belongs to the category of small molecules. Its chemical formula is , with a molecular weight of approximately 517.53 g/mol. The compound's DrugBank accession number is DB05998, and it has a CAS number of 530141-72-1. T-5224 is characterized by its ability to selectively inhibit the DNA binding activity of c-Fos/c-Jun, components of the AP-1 complex, without affecting other transcription factors such as C/EBPα and NF-κB/p65 .
The synthesis likely involves multiple steps typical of organic synthesis, including reactions that form the complex aromatic structures present in T-5224. Specific reagents and conditions used in these synthetic pathways have not been disclosed but would typically require careful control to ensure purity and yield.
The molecular structure of T-5224 can be represented by its InChI key: DALCQQSLNPLQFZ-UHFFFAOYSA-N. The compound features multiple functional groups including hydroxyl, methoxy, and carboxylic acid moieties, which contribute to its biological activity. The structural representation indicates a complex arrangement that allows for specific interactions with the AP-1 transcription factor .
T-5224 primarily functions through its interaction with the AP-1 complex, inhibiting the binding of c-Fos/c-Jun to DNA consensus sequences within target gene promoters. This inhibition leads to a decrease in the transcription of various pro-inflammatory cytokines such as interleukin 6 (IL-6), tumor necrosis factor alpha (TNF-α), matrix metalloproteinases (MMPs), and others involved in inflammatory pathways .
In vitro studies have demonstrated that T-5224 effectively reduces the expression levels of these cytokines in response to inflammatory stimuli like interleukin 1 beta (IL-1β). The compound's inhibitory effects have been quantified using luciferase assays and other biochemical techniques to measure transcription factor activity .
The mechanism by which T-5224 exerts its effects involves selective inhibition of c-Fos/AP-1 signaling pathways. By blocking this pathway, T-5224 prevents the transcriptional activation of genes that are upregulated during inflammatory responses. This action interrupts positive feedback loops that exacerbate conditions like arthritis and acute kidney injury .
In animal models, T-5224 has shown significant reductions in joint destruction associated with collagen-induced arthritis, demonstrating its potential to modulate inflammatory processes effectively. The compound's ED50 values range from 1 to 10 mg/kg in these models .
The chemical stability and reactivity profiles indicate that T-5224 may undergo hydrolysis or oxidation under certain conditions due to its functional groups. The compound's interactions with biological macromolecules are primarily mediated through hydrogen bonding and hydrophobic interactions typical of small molecule inhibitors.
T-5224 has shown promise in several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2